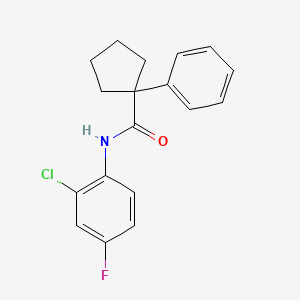

N-(2-氯-4-氟苯基)-1-苯基环戊烷-1-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound seems to be a complex organic molecule that likely contains a cyclopentane ring (a five-membered carbon ring), an amide group (-CONH2), and chloro-fluoro-phenyl groups (aromatic rings with chlorine and fluorine substitutions) .

Synthesis Analysis

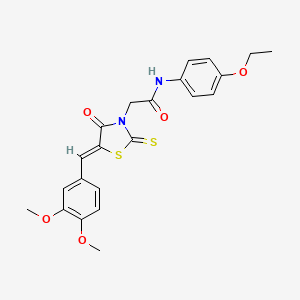

While specific synthesis methods for this compound were not found, similar compounds are often synthesized from corresponding acetophenones, thiourea, and bromine in dry ethanol .科学研究应用

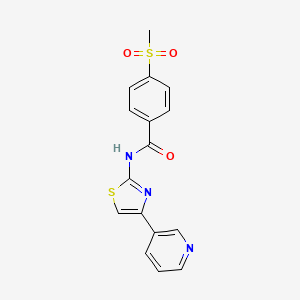

Met 激酶抑制

Schroeder 等人 (2009) 的一项研究确定了取代的 N-(4-(2-氨基吡啶-4-yloxy)-3-氟-苯基)-1-(4-氟苯基)-2-氧代-1,2-二氢吡啶-3-羧酰胺作为有效且选择性的 Met 激酶抑制剂。这些抑制剂在 Met 依赖性胃癌模型中表现出显着的肿瘤抑制,并且由于其良好的特性而进入 I 期临床试验 (Schroeder 等人,2009)。

NF-κB 和 AP-1 基因表达抑制

Palanki 等人 (2000) 对 N-[3, 5-双(三氟甲基)苯基][2-氯-4-(三氟甲基)嘧啶-5 -基]羧酰胺进行了研究,发现了其作为 NF-κB 和 AP-1 转录因子的抑制剂的有效性。该化合物显示出潜在的口服生物利用度和胃肠道渗透性 (Palanki 等人,2000)。

环烷羧酰胺中的氢键

Lemmerer 和 Michael (2008) 研究了一系列 1-芳基环烷羧酰胺中的氢键模式,包括类似于 N-(2-氯-4-氟苯基)-1-苯基环戊烷-1-羧酰胺的化合物。他们报告了各种氢键形成,影响分子结构和稳定性 (Lemmerer 和 Michael,2008)。

脂肪量和肥胖相关蛋白 (FTO) 抑制

He 等人 (2015) 发现 N-(5-氯-2,4-二羟基苯基)-1-苯基环丁烷羧酰胺可作为 FTO 蛋白的抑制剂。该研究重点介绍了 FTO 上的一个新型结合位点,为新的肥胖治疗方法铺平了道路 (He 等人,2015)。

抗菌和抗生物膜特性

Limban、Marutescu 和 Chifiriuc (2011) 探讨了酰硫脲的抗病原活性,包括类似于 N-(2-氯-4-氟苯基)-1-苯基环戊烷-1-羧酰胺的衍生物,针对能够形成生物膜的细菌菌株。这项研究表明有可能开发具有抗生物膜特性的新型抗菌剂 (Limban 等人,2011)。

荧光猝灭研究

Patil 等人 (2013) 对与 N-(2-氯-4-氟苯基)-1-苯基环戊烷-1-羧酰胺相关的羧酰胺进行了荧光猝灭研究,以了解不同溶剂中的猝灭机制。这项研究提供了对类似化合物在不同环境中的动态行为的见解 (Patil 等人,2013)。

未来方向

作用机制

Target of Action

The primary target of N-(2-chloro-4-fluorophenyl)-1-phenylcyclopentane-1-carboxamide, also known as TAK-242, is Toll-Like Receptor 4 (TLR4) . TLR4 is a protein that plays a crucial role in the innate immune system by recognizing pathogen-associated molecular patterns, leading to the production of proinflammatory cytokines .

Mode of Action

TAK-242 selectively inhibits TLR4-mediated cytokine production through suppression of intracellular signaling .

Biochemical Pathways

Upon TLR4 activation, several biochemical pathways are initiated, leading to the production of proinflammatory cytokines. TAK-242 suppresses these pathways, resulting in the inhibition of cytokine production . Specifically, it inhibits the phosphorylation of mitogen-activated protein kinases induced by LPS .

Pharmacokinetics

Its potent inhibitory effects on cytokine production were observed at nanomolar concentrations, suggesting a high degree of bioavailability .

Result of Action

TAK-242 suppresses the production of multiple cytokines, including nitric oxide (NO), tumor necrosis factor-α (TNF-α), and interleukin (IL)-6 . This results in a reduction of inflammation, making TAK-242 a potential therapeutic agent for inflammatory diseases .

属性

IUPAC Name |

N-(2-chloro-4-fluorophenyl)-1-phenylcyclopentane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClFNO/c19-15-12-14(20)8-9-16(15)21-17(22)18(10-4-5-11-18)13-6-2-1-3-7-13/h1-3,6-9,12H,4-5,10-11H2,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLSQGCPDRXKRNO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=C(C=C(C=C3)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClFNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(8-Amino-1,4-dioxaspiro[4.5]dec-8-yl)methanol](/img/structure/B2847561.png)

![N-[4-(carbamoylmethyl)-1,3-thiazol-2-yl]cyclobutanecarboxamide](/img/structure/B2847575.png)

![2-[(3,4-Dimethoxyphenyl)methylene]-3-phenyl-1-indanone](/img/structure/B2847578.png)

![3-amino-5-[3-(trifluoromethyl)phenyl]-1,5-dihydro-6H-pyrazolo[4,3-c]pyridazin-6-one](/img/structure/B2847579.png)

![methyl 4,5-dimethyl-2-[3-(4-methylphenyl)-4,6-dioxo-2-phenylhexahydro-5H-pyrrolo[3,4-d]isoxazol-5-yl]thiophene-3-carboxylate](/img/structure/B2847581.png)

![1-[5-(2-Fluorophenyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine hydrochloride](/img/structure/B2847584.png)